Isovitexin 2''-O-arabinoside
Overview
Description
Isovitexin 2’'-O-arabinoside is a flavonoid compound found in various plants, including Avena sativa L. (oat) seedlings . It is a disaccharide derivative of isovitexin, where an arabinopyranosyl residue is attached at position 2 via a glycosidic linkage . This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isovitexin 2’'-O-arabinoside typically involves the glycosylation of isovitexin with arabinose. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the glycosidic bond formation .
Industrial Production Methods: Industrial production of Isovitexin 2’'-O-arabinoside can be achieved through extraction from plant sources like Avena sativa L. The extraction process involves the use of solvents such as methanol and water, followed by purification steps including chromatography to isolate the compound .
Types of Reactions:
Oxidation: Isovitexin 2’'-O-arabinoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Isovitexin 2’'-O-arabinoside .
Scientific Research Applications
Isovitexin 2’'-O-arabinoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides and their chemical properties.
Medicine: Research has shown its potential in treating inflammatory conditions and its antioxidant properties.
Mechanism of Action
The mechanism of action of Isovitexin 2’'-O-arabinoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It modulates the activity of inflammatory mediators and enzymes, reducing inflammation.
Antimicrobial Properties: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Isovitexin 2’'-O-arabinoside is unique due to its specific glycosidic linkage and biological activities. Similar compounds include:
Isovitexin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Isovitexin-2’'-O-rhamnoside: Another glycoside derivative with comparable biological activities.
Saponarin: A flavonoid glycoside known for its antioxidant properties.
These compounds share structural similarities but differ in their specific glycosidic linkages and biological activities, highlighting the uniqueness of Isovitexin 2’'-O-arabinoside.
Properties
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-7-16-20(33)22(35)25(40-26-23(36)19(32)13(31)8-37-26)24(39-16)18-12(30)6-15-17(21(18)34)11(29)5-14(38-15)9-1-3-10(28)4-2-9/h1-6,13,16,19-20,22-28,30-36H,7-8H2/t13-,16+,19-,20+,22-,23+,24-,25+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRIYYKEWCXQOS-XAYOXWHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308592 | |
Record name | Isovitexin 2′′-O-arabinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53382-71-1 | |
Record name | Isovitexin 2′′-O-arabinoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53382-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isovitexin 2′′-O-arabinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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